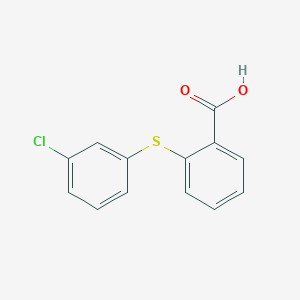

2-(3-Chlorophenylthio)benzoic acid

Übersicht

Beschreibung

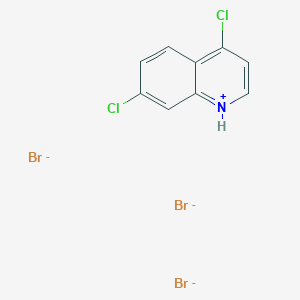

2-(3-Chlorophenylthio)benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. Its chemical formula is C13H9ClOS, and its molecular weight is 256.73 g/mol. CPBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenylthio)benzoic acid is not well understood. However, it has been suggested that 2-(3-Chlorophenylthio)benzoic acid may act as a chelating agent, binding to metal ions such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid may also interact with other biomolecules, such as proteins and nucleic acids, although further research is needed to confirm this hypothesis.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 2-(3-Chlorophenylthio)benzoic acid. However, it has been reported that 2-(3-Chlorophenylthio)benzoic acid is not toxic to human cells at concentrations up to 100 μM (Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not well understood (Kong et al., 2015).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(3-Chlorophenylthio)benzoic acid in lab experiments is its high selectivity for certain metal ions, such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(3-Chlorophenylthio)benzoic acid is its limited solubility in water, which may make it difficult to use in aqueous solutions (Liu et al., 2015).

Zukünftige Richtungen

For research on 2-(3-Chlorophenylthio)benzoic acid include investigating its mechanism of action in more detail, exploring its potential use as a therapeutic agent for cancer treatment, and developing new methods for synthesizing 2-(3-Chlorophenylthio)benzoic acid with higher yields and better solubility in water.

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenylthio)benzoic acid has been widely used in scientific research. It has been used as a reagent for the determination of trace amounts of copper in water samples (Gao et al., 2017). 2-(3-Chlorophenylthio)benzoic acid has also been used as a fluorescent probe for the detection of mercury ions (Hg2+) in aqueous solutions (Liu et al., 2015). In addition, 2-(3-Chlorophenylthio)benzoic acid has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) (Kong et al., 2015).

Eigenschaften

CAS-Nummer |

13420-58-1 |

|---|---|

Produktname |

2-(3-Chlorophenylthio)benzoic acid |

Molekularformel |

C13H9ClO2S |

Molekulargewicht |

264.73 g/mol |

IUPAC-Name |

2-(3-chlorophenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |

InChI-Schlüssel |

JEJVFFQDODZHIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Andere CAS-Nummern |

13420-58-1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

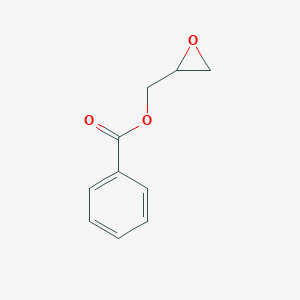

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)